molecular formula C11H17N3 B2715988 N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine CAS No. 2197902-11-5

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Cat. No. B2715988
CAS RN: 2197902-11-5
M. Wt: 191.278
InChI Key: KPXWJCVQPIUOGB-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its relevance in various fields .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve looking at reaction mechanisms, rates, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and are important for understanding how the compound behaves under different conditions .

Scientific Research Applications

Atom Economic Cascade Synthesis

A study presented a method for the cascade synthesis of highly functionalized pyrimidinylpyrrolidines. This synthesis involves the reaction of aminomethyl heterocycles with 4,6-dimethyl-2-formylpyrimidine and activated secondary amines. The reaction yields single diastereomers via endo-transition states, with the stereochemistry confirmed by NMR and X-ray crystallography (Elboray et al., 2011).

Antifungal Effects of Pyrimidin-Amine Derivatives

Research into 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives revealed their antifungal properties against Aspergillus terreus and Aspergillus niger. The study concluded that these derivatives show promise as antifungal agents, highlighting the therapeutic potential of pyrimidin-amine compounds in combating fungal infections (Jafar et al., 2017).

Insecticidal and Antibacterial Potential

Another study synthesized pyrimidine-linked pyrazole heterocyclics, demonstrating their insecticidal and antibacterial potential. These compounds were evaluated against Pseudococcidae insects and selected microorganisms, providing insight into the utility of pyrimidin-amine derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Synthesis and Biological Activity Studies

The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole incorporating pyrimidin-amine structures was explored for their antimicrobial and cytotoxic activities. This research underscores the broad applicability of pyrimidin-amine derivatives in medicinal chemistry, particularly in the development of new therapeutic agents (Noolvi et al., 2014).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems to produce its effects .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could involve more in-depth studies or the development of new methods to synthesize or analyze the compound .

properties

IUPAC Name

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-12-7-6-11(13-9)14(2)8-10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXWJCVQPIUOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N(C)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

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